molecular formula C17H13ClFNO4 B009856 2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester CAS No. 105511-96-4

2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester

Cat. No. B009856
M. Wt: 349.7 g/mol
InChI Key: JBDHZKLJNAIJNC-UHFFFAOYSA-N
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Description

This compound, also known as Clodinafop-propargyl , is a commonly used herbicide . It is a chiral molecule with the R-enantiomer being the active form . The systematic name is Propanoic acid, 2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)-, 2-propyn-1-yl ester .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with ®-2-(4-hydroxyphenoxy)propanoic acid dissolved in DMF. K2CO3 powder is added at 70°C and the mixture is stirred for 1-2 hours. More K2CO3 is added and 5-chloro-2,3-difluoropyridine is slowly added. After reacting for 4 hours, a toluene solution of 3-chloropropyne is added for the final reaction .


Molecular Structure Analysis

The molecular formula of this compound is C17H13ClFNO3 . The structure includes a propanoic acid moiety linked to a pyridinyl and a phenoxy group through an ether linkage . The propyn-1-yl ester group is attached to the propanoic acid moiety .


Chemical Reactions Analysis

The compound undergoes hydrolysis to form the corresponding acid . It is not environmentally persistent and is not expected to leach to groundwater .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 410.2±45.0 °C and a predicted density of 1.407±0.06 g/cm3 . The predicted pKa is 3.12±0.10 .

Safety And Hazards

Clodinafop-propargyl is moderately toxic to most biodiversity . It has a moderate mammalian toxicity and is a possible carcinogen . It is also a skin, eye, and respiratory irritant .

properties

IUPAC Name

prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDHZKLJNAIJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4091528
Record name 2-Propyn-1-yl 2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4091528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester

CAS RN

105511-96-4
Record name 2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105511964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyn-1-yl 2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4091528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-((5-CHLORO-3-FLUORO-2-PYRIDINYL)OXY)PHENOXY)PROPANOIC ACID 2-PROPYN-1-YL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY3NXH6SAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester
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2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester
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2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester
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2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester
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2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester

Citations

For This Compound
1
Citations
M Khakbazan, CA Grant, J Huang, C Zhong… - Agronomy …, 2018 - Wiley Online Library
Core Ideas Study on the residual effects of preceding crops and past N management on wheat and canola. Initial positive impact of legume preceding crops on net revenue diminished …
Number of citations: 6 acsess.onlinelibrary.wiley.com

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